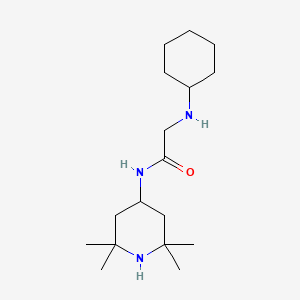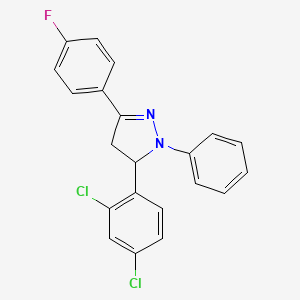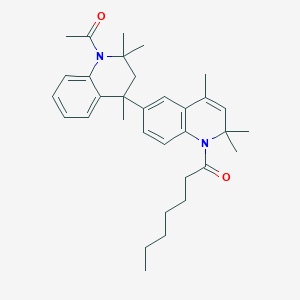
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide (CYC10669) is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of piperidine derivatives and has been shown to possess unique biochemical and physiological properties. In
Wirkmechanismus
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is not fully understood, but it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC activity by N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of genes that are involved in these processes. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other HDAC inhibitors. However, one limitation of using N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide. One potential avenue of research is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another potential area of research is to explore the use of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of more water-soluble derivatives of N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide may increase its potential for use in clinical settings.
Synthesemethoden
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide is synthesized by reacting N-cyclohexyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)glycinol with 4-chlorobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been studied for its potential applications in various fields of research. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N~2~-cyclohexyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O/c1-16(2)10-14(11-17(3,4)20-16)19-15(21)12-18-13-8-6-5-7-9-13/h13-14,18,20H,5-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBPQVQOYCZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CNC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5020295.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5020306.png)
![6',7'-dimethoxy-1'-methyl-3'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5020313.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5020318.png)
![2-methoxy-N-methyl-5-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]benzamide](/img/structure/B5020320.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)

![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5020371.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5020379.png)


![2,6-bis{5-methyl-2-[(4-methylphenyl)diazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5020395.png)
![2-amino-4-(2,3-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5020401.png)